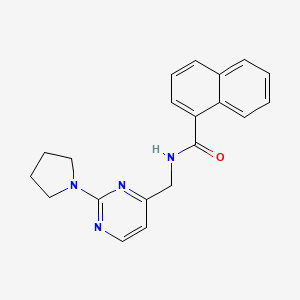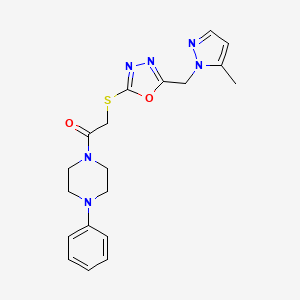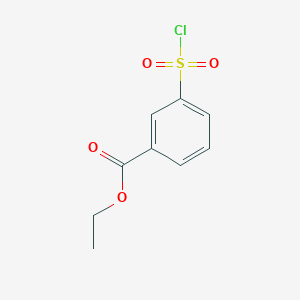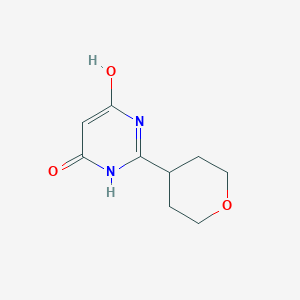
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine derivatives, such as the one you’re interested in, are a class of compounds that have a high degree of structural diversity and are broadly useful as therapeutic agents . They often show significant pharmacological activity, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial properties .
Synthesis Analysis
A method has been developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis
The structures of the synthesized products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Chemical Reactions Analysis
The reaction mixture was precipitated by pouring into H2O (100 ml), the precipitate was filtered off, washed with H2O (100 ml), and dried at reduced pressure .科学的研究の応用
Dual Cholinesterase and Amyloid-β Aggregation Inhibitors
A novel class of 2,4-disubstituted pyrimidines, closely related to the chemical structure , was designed and synthesized, demonstrating dual activity as cholinesterase and amyloid-β (Aβ) aggregation inhibitors. These compounds, including derivatives similar to N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-1-naphthamide, have shown potential in targeting multiple pathological routes in Alzheimer's disease (AD) by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as preventing AChE-induced aggregation of Aβ fibrils. Molecular modeling studies support the central pyrimidine ring's role in developing dual inhibitors for AD treatment (Mohamed et al., 2011).
Osteoporosis Treatment
Compounds featuring pyrimidinyl and naphthyridinyl groups have been identified as potent and selective antagonists of the αvβ3 receptor. These molecules, including derivatives of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-1-naphthamide, exhibit excellent in vitro profiles and pharmacokinetics, showing significant efficacy in in vivo models of bone turnover. Selected for clinical development, these compounds highlight the potential of pyrimidine derivatives in the prevention and treatment of osteoporosis (Coleman et al., 2004).
Antimicrobial Activity
A pyrimidine-based ligand and its metal complexes, including structures analogous to N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-1-naphthamide, have been synthesized and characterized for their antimicrobial properties. These compounds showed mild to very good antimicrobial results against various bacterial strains and fungi, indicating their potential as drug candidates or for use in antimicrobial coatings (Chioma et al., 2018).
Electrochromic and Protonation Characterization
Novel poly(pyridine imide) polymers with pendent naphthalene groups, reflecting the structural motifs of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-1-naphthamide, have been synthesized and characterized for their thermal, optical, electrochemical, electrochromic, and protonation properties. These materials exhibit promising features for applications in electronic and photonic devices due to their good thermal stability, high dielectric constants, and strong fluorescence upon protonation (Liaw et al., 2007).
作用機序
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor. They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
将来の方向性
The development of new pyrimidine derivatives with novel structures and excellent antitumor activity is an active area of research . By incorporating different positions of pyrrole into the positions of N‑phenylpyrimidin-2-amine, researchers are designing and synthesizing a series of novel N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives .
特性
IUPAC Name |
N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-19(18-9-5-7-15-6-1-2-8-17(15)18)22-14-16-10-11-21-20(23-16)24-12-3-4-13-24/h1-2,5-11H,3-4,12-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEABNFDUWCBSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-1-naphthamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2837894.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2837895.png)


![Methyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate](/img/structure/B2837899.png)
![4-tert-butyl-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2837901.png)
![1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B2837902.png)
![2,3-dimethoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2837906.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1-(oxan-4-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2837907.png)
![4-Bromo-3,5-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2837910.png)
